molecular formula C13H23NaO5 B588002 (2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt CAS No. 1391067-96-1

(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt

Cat. No. B588002
M. Wt: 282.312
InChI Key: UZUHAPHNUWGBFM-MERQFXBCSA-M
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Description

“(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt” is a chemical compound with the molecular formula C13H23NaO5 and a molecular weight of 282.31 . It is categorized under Chiral Molecules and Enzyme inhibitors . It is also associated with research in the area of schizophrenia .


Molecular Structure Analysis

The molecular structure of “(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt” is represented by the formula C13H23NaO5 . This indicates that the compound contains 13 carbon atoms, 23 hydrogen atoms, 1 sodium atom, and 5 oxygen atoms.

Scientific Research Applications

Chiral Analysis in Neurometabolic Disease Diagnosis

(2S)-2-Hydroxyglutaric acid plays a role in diagnosing inherited neurometabolic diseases like L-2-hydroxyglutaric aciduria. Researchers have developed methods to prepare alkyl esters of L- and D-2-hydroxyglutaric acids, facilitating the accurate identification of these enantiomers, crucial for diagnosing such diseases. This method avoids lactonization, a common problem in traditional esterification processes, improving the accuracy of diagnostic assays (Neves, Noronha, & Rufino, 1996).

Metabolic Pathway Investigations

The compound has been instrumental in studying metabolic pathways. For example, a case study of a child excreting high levels of 2-hydroxyglutaric acid shed light on metabolic abnormalities, including psychomotor retardation and skeletal age delay. The research established the compound's L-configuration and discussed its relation to known metabolic pathways (Durán et al., 1980).

Surface Activity and Stability Studies

Research into sodium alkyl α-sulfopelargonates, which are chemically related to (2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt, has revealed their significant surface-active properties. These studies have shown that these compounds, including sodium octyl α-sulfopelargonate, are highly efficient wetting agents with good foaming properties and exhibit stability against hydrolysis, contributing to a better understanding of surface chemistry and potential industrial applications (Stirton, Bistline, Weil, & Ault, 1962).

Analysis in Hydroxyglutaric Acidemias

The compound is utilized in the stable-isotope dilution analysis for quantifying D- and L-2-hydroxyglutaric acids in physiological fluids, playing a pivotal role in detecting and diagnosing D- and L-2-hydroxyglutaric acidemias. This technique has significant implications for prenatal diagnosis and understanding the biochemical basis of these metabolic disorders (Gibson et al., 1993).

Role in Polymerization Processes

(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt has applications in polymerization processes. For instance, the polymerization of cyclic esters initiated with Tin(II) octoate, a process related to the compound, has been studied to understand the kinetics and mechanisms involved. This research contributes to the development of polymers and understanding the role of catalysts in polymerization (Kowalski, Duda, & Penczek, 1998).

Safety And Hazards

The safety and hazards associated with “(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt” are not specified in the available sources. It is a controlled product and may require documentation to meet relevant regulations .

properties

IUPAC Name

sodium;(4S)-4-hydroxy-5-octoxy-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O5.Na/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16;/h11,14H,2-10H2,1H3,(H,15,16);/q;+1/p-1/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUHAPHNUWGBFM-MERQFXBCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C(CCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC(=O)[C@H](CCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt

Citations

For This Compound
4
Citations
TX Wang, JY Liang, C Zhang, Y Xiong, KL Guan… - Cell death & …, 2019 - nature.com
Ferroptosis is a non-apoptotic form of cell death characterized by the iron-dependent lipid peroxidation and is implicated in several human pathologies, such as tissue ischemia, …
Number of citations: 47 www.nature.com
IP Foskolou, PP Cunha, E Sánchez-López… - Cell reports, 2023 - cell.com
2-Hydroxyglutarate (2HG) is a byproduct of the tricarboxylic acid (TCA) cycle and is readily detected in the tissues of healthy individuals. 2HG is found in two enantiomeric forms: S-2HG …
Number of citations: 6 www.cell.com
R Su, L Dong, C Li, S Nachtergaele, M Wunderlich… - Cell, 2018 - cell.com
R-2-hydroxyglutarate (R-2HG), produced at high levels by mutant isocitrate dehydrogenase 1/2 (IDH1/2) enzymes, was reported as an oncometabolite. We show here that R-2HG also …
Number of citations: 782 www.cell.com
S Maifrede, BV Le, M Nieborowska-Skorska… - Cancer research, 2021 - AACR
TET2 and DNMT3A mutations affect distinct DNA repair mechanisms and govern the differential sensitivities of oncogenic tyrosine kinase–positive malignant hematopoietic cells to …
Number of citations: 22 aacrjournals.org

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